molecular formula C25H29Cl2NO8 B15054319 Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15054319
M. Wt: 542.4 g/mol
InChI Key: QEIVFONJCADMNF-UHFFFAOYSA-N
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Description

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a 2,3-dichlorophenyl group and two butyryloxy groups attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. Subsequent esterification with butyric anhydride yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
  • 4-(2,3,5-Trichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)

Uniqueness

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of butyryloxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H29Cl2NO8

Molecular Weight

542.4 g/mol

IUPAC Name

bis(butanoyloxymethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H29Cl2NO8/c1-5-8-18(29)33-12-35-24(31)20-14(3)28-15(4)21(25(32)36-13-34-19(30)9-6-2)22(20)16-10-7-11-17(26)23(16)27/h7,10-11,22,28H,5-6,8-9,12-13H2,1-4H3

InChI Key

QEIVFONJCADMNF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCOC(=O)CCC)C)C

Origin of Product

United States

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